1,1,1-Trifluoropropane-2-sulfonamide

Descripción general

Descripción

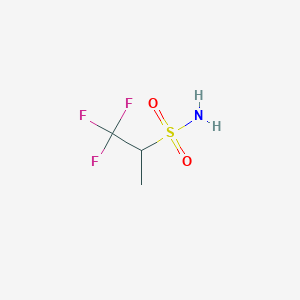

1,1,1-Trifluoropropane-2-sulfonamide is an organosulfur compound with the molecular formula C₃H₆F₃NO₂S. It is characterized by the presence of a sulfonamide group attached to a trifluoropropane backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoropropane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of trifluoropropane with sulfonamide precursors under controlled conditions. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through techniques such as distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

1,1,1-Trifluoropropane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted trifluoropropane derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1,1,1-Trifluoropropane-2-sulfonamide is characterized by the presence of a sulfonamide group attached to a trifluoropropane moiety. Its molecular formula is and it exhibits significant polarity due to the sulfonamide group, which enhances its solubility in polar solvents. The trifluoromethyl group imparts unique electronic properties that are beneficial in various applications.

Medicinal Chemistry Applications

Antimicrobial Activity:

Research indicates that sulfonamides, including this compound, possess antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis pathways. Studies have shown that derivatives of this compound can be effective against various pathogens, including resistant strains of bacteria.

Anticancer Research:

The compound has been evaluated for its potential in anticancer therapies. A study demonstrated that certain sulfonamide derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This makes them candidates for further development as chemotherapeutic agents.

Case Study:

In a recent investigation, researchers synthesized a series of this compound derivatives and tested their efficacy against human cancer cell lines. The results indicated that one derivative showed a significant reduction in cell viability at low concentrations, suggesting potential for further development as an anticancer drug.

Material Science Applications

Fluorinated Polymers:

Due to its trifluoromethyl group, this compound is explored in the synthesis of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and sealants.

Surface Modification:

The compound can be used to modify surfaces to enhance hydrophobicity and chemical resistance. Its application in coatings can improve the durability of materials exposed to harsh environments.

Data Tables

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | Effective against resistant bacteria; potential anticancer agent |

| Material Science | Synthesis of fluorinated polymers and surface modification | Enhanced thermal stability; improved chemical resistance |

Further Research Directions

Future studies should focus on:

- Detailed mechanistic studies of its antimicrobial and anticancer activities.

- Exploration of its interactions with biological systems.

- Development of novel derivatives with optimized properties for specific applications.

Mecanismo De Acción

The mechanism of action of 1,1,1-trifluoropropane-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making the compound a valuable tool in drug development and biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

Trifluoromethanesulfonamide: Similar in structure but with a different alkyl chain length.

Methanesulfonamide: Lacks the trifluoropropane moiety, resulting in different chemical properties.

Ethanesulfonamide: Another sulfonamide with a shorter alkyl chain

Uniqueness

1,1,1-Trifluoropropane-2-sulfonamide is unique due to the presence of the trifluoropropane group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .

Actividad Biológica

1,1,1-Trifluoropropane-2-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of antimicrobial and antiviral properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis, and this particular compound may exhibit similar mechanisms of action.

Sulfonamides, including this compound, typically function by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folate in bacteria. By inhibiting the enzyme dihydropteroate synthase, these compounds prevent the production of dihydrofolate, leading to a bacteriostatic effect rather than a bactericidal one . This inhibition is critical for the prevention of DNA synthesis and subsequent bacterial replication.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Like other sulfonamides, this compound may exhibit broad-spectrum antibacterial properties against both gram-positive and certain gram-negative bacteria. It is essential to conduct specific assays to quantify its effectiveness against various bacterial strains.

- Antiviral Potential : Recent studies have indicated that sulfonamide derivatives can also possess antiviral properties. For instance, sulfonamides have shown inhibitory activity against viruses such as coxsackievirus B and avian paramyxovirus . The potential for this compound to inhibit viral replication warrants further investigation.

Case Studies and Experimental Data

Several studies have explored the biological activities of sulfonamide compounds. Below is a summary of relevant findings regarding this compound and related compounds:

| Study | Findings | Methodology |

|---|---|---|

| Zessel et al. (2014) | Demonstrated that sulfonamides inhibit bacterial growth through folate synthesis disruption. | In vitro assays on various bacterial strains. |

| Pareek et al. (2013) | Highlighted the structural similarity between PABA and sulfonamides leading to competitive inhibition. | Enzymatic assays measuring dihydropteroate synthase activity. |

| MDPI Review (2022) | Reported antiviral activities in sulfonamide derivatives against coxsackievirus B and others. | In vitro viral inhibition assays. |

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound. For example:

- Antibacterial Assays : The compound should be tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli to evaluate its Minimum Inhibitory Concentration (MIC).

- Antiviral Assays : Assessing the compound's ability to inhibit viral replication in cell cultures infected with specific viruses can provide insights into its potential as an antiviral agent.

Propiedades

IUPAC Name |

1,1,1-trifluoropropane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F3NO2S/c1-2(3(4,5)6)10(7,8)9/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPBNZGKHKTHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.